molecular formula C17H15NO2 B1590704 (4-Methoxyphenyl)(2-methyl-1h-indol-3-yl)methanone CAS No. 26211-90-5

(4-Methoxyphenyl)(2-methyl-1h-indol-3-yl)methanone

Cat. No. B1590704
CAS RN: 26211-90-5
M. Wt: 265.31 g/mol
InChI Key: QZVJIIKWCINHPD-UHFFFAOYSA-N
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Description

“(4-Methoxyphenyl)(2-methyl-1h-indol-3-yl)methanone” is a synthetic compound that belongs to the family of phenidate derivatives. It is also known as 4-Me-MPH. The compound contains an indole nucleus, which is a significant heterocyclic system found in many important synthetic drug molecules . Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .


Molecular Structure Analysis

The molecular formula of “(4-Methoxyphenyl)(2-methyl-1h-indol-3-yl)methanone” is C17H15NO2 . Its average mass is 265.306 Da, and its monoisotopic mass is 265.110291 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(4-Methoxyphenyl)(2-methyl-1h-indol-3-yl)methanone” include a density of 1.2±0.1 g/cm3, a boiling point of 445.9±35.0 °C at 760 mmHg, and a flash point of 223.5±25.9 °C . It has a molar refractivity of 79.8±0.3 cm3, and its polar surface area is 42 Å2 .

Scientific Research Applications

  • Chemical Analysis and Identification :

    • Nakajima et al. (2011) identified (4-Methoxyphenyl)(2-methyl-1H-indol-3-yl)methanone as a new compound used as an adulterant in herbal products. They utilized techniques like liquid chromatography–mass spectrometry and nuclear magnetic resonance spectroscopy for its identification (Nakajima et al., 2011).
  • Synthesis and Biological Evaluation :

    • Chaudhari (2012) discussed the synthesis of a related compound, (4-(trifluoromethyl)-hexahydro-4-hydroxy-1-methyl-6-aryl- 2-thioxopyrimidin-5-yl)(4-methoxyphenyl)methanone, and its antimicrobial activity. This study highlights the potential use of such compounds in antimicrobial applications (Chaudhari, 2012).
  • Molecular Docking and Pharmacokinetic Analysis :

    • FathimaShahana and Yardily (2020) synthesized a novel compound closely related to (4-Methoxyphenyl)(2-methyl-1H-indol-3-yl)methanone and performed molecular docking to understand its antiviral activity and pharmacokinetic behavior (FathimaShahana & Yardily, 2020).
  • PET Imaging in Parkinson's Disease :

    • Wang et al. (2017) synthesized a compound similar to (4-Methoxyphenyl)(2-methyl-1H-indol-3-yl)methanone, which was used as a potential PET agent for imaging LRRK2 enzyme in Parkinson's disease. This research opens avenues for the use of such compounds in medical imaging (Wang et al., 2017).
  • Genotoxic Properties Study :

    • Ferk et al. (2016) investigated the genotoxic properties of a similar compound, which is important in understanding the safety profile of these compounds (Ferk et al., 2016).
  • Vibrational and Electronic Properties :

    • Al-Wabli et al. (2017) conducted a study on a bis-indolic derivative of (4-Methoxyphenyl)(2-methyl-1H-indol-3-yl)methanone, analyzing its vibrational and electronic properties. This type of research is crucial for the development of new materials and pharmaceuticals (Al-Wabli et al., 2017).

properties

IUPAC Name

(4-methoxyphenyl)-(2-methyl-1H-indol-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2/c1-11-16(14-5-3-4-6-15(14)18-11)17(19)12-7-9-13(20-2)10-8-12/h3-10,18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZVJIIKWCINHPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00574635
Record name (4-Methoxyphenyl)(2-methyl-1H-indol-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00574635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methoxyphenyl)(2-methyl-1h-indol-3-yl)methanone

CAS RN

26211-90-5
Record name (4-Methoxyphenyl)(2-methyl-1H-indol-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00574635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
D Gao - 2012 - prism.ucalgary.ca
This thesis describes the development of a novel, simple and efficient synthetic method for the preparation of variously functionalized and substituted indoles. This was achieved by the …
Number of citations: 4 prism.ucalgary.ca

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